6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione
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Overview
Description
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione is a heterocyclic compound with the molecular formula C16H11NO2. It is part of the indolobenzazepine family, which is known for its versatile medicinal properties, including anti-Alzheimer, anti-inflammatory, anticancer, antidiabetic, and antileishmanial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves the Fischer indole reaction. This reaction typically uses 2-nitrophenylacetyl acetoacetate and 1-benzyl-1-phenylhydrazine in acetic acid, delivering the desired compound in a multi-step process . Another method involves a palladium-induced cascade of N-cyclization and oxidative Heck reactions of o-alkynylanilines .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by palladium in the presence of hydrogen.
Reduction: Palladium-catalyzed hydrogenation in dry methanol is a common method.
Substitution: The compound can undergo substitution reactions, particularly involving the indole ring.
Common Reagents and Conditions
Oxidation: Palladium catalysts and hydrogen gas.
Reduction: Palladium catalysts and dry methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields a hydrogenated product, while substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione has several scientific research applications:
Chemistry: Used as a scaffold for synthesizing other heterocyclic compounds.
Industry: Limited industrial applications due to its specialized nature, but it is used in research settings to develop new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves its interaction with molecular targets such as tubulin polymerase and cyclin-dependent kinases. These interactions inhibit the polymerization of tubulin and the activity of kinases, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydroindolo 2,3-dbenzazepine-6(5H)-one : Known for its anticancer properties and inhibition of cyclin-dependent kinases .
- 7-Alkylidene-7,12-dihydroindolo[3,2-d]benzazepine-6(5H)-one : Synthesized via a palladium-induced cascade and studied as a sirtuin modulator .
Uniqueness
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
22965-11-3 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaene-15,16-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-12-6-3-5-11-9-8-10-4-1-2-7-13(10)17(14(11)12)16(15)19/h1-7H,8-9H2 |
InChI Key |
YIOHEAHCPFGXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N3C4=C1C=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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